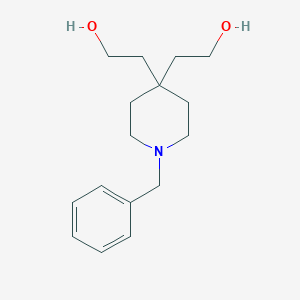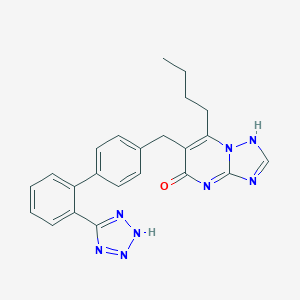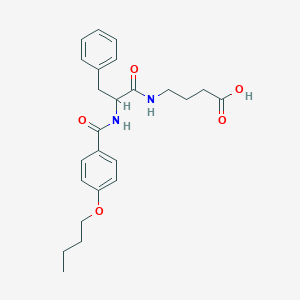
2,2'-(1-Bencilpiperidin-4,4-diil)dietanol
Descripción general
Descripción
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol, also known as N,N-bis(3-aminopropyl)piperidine-2,2-diol, is an organic compound that is widely used in laboratories for a variety of purposes. It is a white crystalline solid with a melting point of approximately 105 °C. This compound is used in a wide range of synthetic procedures, such as in the synthesis of piperidines, amines, and other compounds. It also has applications in the pharmaceutical industry, where it is used to synthesize a variety of drugs.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Los derivados de piperidina, como el 2,2'-(1-Bencilpiperidin-4,4-diil)dietanol, juegan un papel importante en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . Las aplicaciones farmacéuticas de las piperidinas sintéticas y naturales se han cubierto ampliamente en la literatura .
Diseño de fármacos
Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos . Se publicaron más de 7000 artículos relacionados con la piperidina durante los últimos cinco años , lo que demuestra la importancia de estos compuestos en el diseño de fármacos.
Síntesis de derivados de piperidina
El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna . Los derivados de piperidina como el 2,2’-(1-Bencilpiperidin-4,4-diil)dietanol podrían utilizarse como sustratos en estas síntesis.
Tratamiento de la enfermedad de Alzheimer
Donepezilo, un inhibidor selectivo de la acetilcolinesterasa utilizado en el manejo de la enfermedad de Alzheimer, contiene un núcleo de piperidina . Por lo tanto, el 2,2’-(1-Bencilpiperidin-4,4-diil)dietanol podría utilizarse potencialmente en el desarrollo de nuevos tratamientos para los trastornos neurodegenerativos.
Diseño de inhibidores
Se diseñó una serie de derivados de 2-amino-4-(1-piperidina)piridina como inhibidores duales de la quinasa del linfoma anaplásico resistente a Crizotinib (ALK) y la quinasa 1 del oncogén c-ros (ROS1) en la clínica . Esto sugiere que el 2,2’-(1-Bencilpiperidin-4,4-diil)dietanol podría utilizarse en el diseño de nuevos inhibidores.
Safety and Hazards
The safety data sheet for “2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol” advises against its use for medicinal, household, or other uses . In case of exposure, it recommends rinsing with pure water for at least 15 minutes and consulting a doctor . It also suggests wearing tightly fitting safety goggles, fire/flame-resistant and impervious clothing, and handling with gloves .
Propiedades
IUPAC Name |
2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-12-8-16(9-13-19)6-10-17(11-7-16)14-15-4-2-1-3-5-15/h1-5,18-19H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUVZEGONPYNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCO)CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571109 | |
| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160133-33-5 | |
| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)












